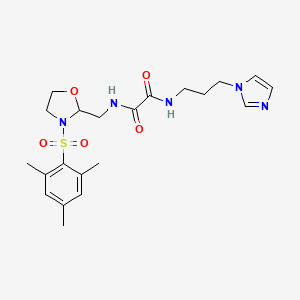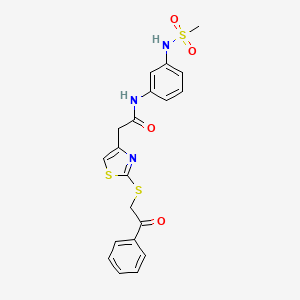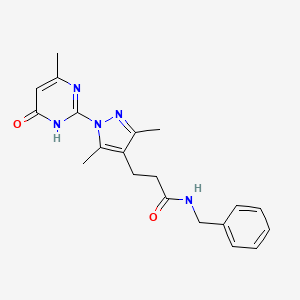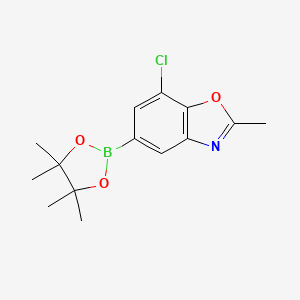
2-Dimethyl-4-chromanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Dimethyl-4-chromanone oxime typically involves the reaction of 2-Dimethyl-4-chromanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
2-Dimethyl-4-chromanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Dimethyl-4-chromanone oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Dimethyl-4-chromanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chromanone scaffold provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
2-Dimethyl-4-chromanone oxime can be compared with other chromanone derivatives, such as:
2-Methyl-4-chromanone oxime: Similar structure but with one less methyl group, leading to different chemical and biological properties.
4-Chromanone oxime: Lacks the dimethyl substitution, resulting in distinct reactivity and applications.
2,2-Dimethyl-4-chromanone: Without the oxime group, it exhibits different chemical behavior and uses. The uniqueness of this compound lies in its combination of the chromanone scaffold and the oxime functional group, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
(NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPBZFJOCVCFBX-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N/O)/C2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)


![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2580880.png)
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2580886.png)

![(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2580895.png)
